(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate

Dopamine transporter Binding affinity Nortropane SAR

(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate, designated RTI-110 (also known as Nor-β-CClT), is a synthetic nor-tropane of the phenyltropane class. It is defined by a 4-chlorophenyl substituent at the 3β position and a secondary amine (N–H) bridging its 8-azabicyclo[3.2.1]octane scaffold, which distinguishes it from N-alkylated analogs such as RTI-31.

Molecular Formula C15H18ClNO2
Molecular Weight 279.76 g/mol
CAS No. 146725-33-9
Cat. No. B130689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate
CAS146725-33-9
Molecular FormulaC15H18ClNO2
Molecular Weight279.76 g/mol
Structural Identifiers
SMILESCOC(=O)C1C2CCC(N2)CC1C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H18ClNO2/c1-19-15(18)14-12(8-11-6-7-13(14)17-11)9-2-4-10(16)5-3-9/h2-5,11-14,17H,6-8H2,1H3/t11-,12+,13+,14-/m0/s1
InChIKeyPRQICMQRAXJOCP-DGAVXFQQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RTI-110 (CAS 146725-33-9) Buyer‘s Guide: Sourcing the Nor-Tropane Precursor for [¹⁸F]FECNT PET Tracer Synthesis


(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate, designated RTI-110 (also known as Nor-β-CClT), is a synthetic nor-tropane of the phenyltropane class . It is defined by a 4-chlorophenyl substituent at the 3β position and a secondary amine (N–H) bridging its 8-azabicyclo[3.2.1]octane scaffold, which distinguishes it from N-alkylated analogs such as RTI-31 [1]. RTI-110 is recognized primarily as the precursor for the fluorine-18 labeled dopamine transporter (DAT) PET radioligand [¹⁸F]FECNT, and it exhibits sub-nanomolar affinity for DAT in vitro [2].

Precursor for one-step [18F]FECNT radiosynthesis via N-fluoroethylation
Nor-tropane scaffold with 3β-(4-chlorophenyl) substitution; reactive N–H distinguishing it from N-alkyl analogs
Reported high-affinity DAT binding context (in vitro) supporting target engagement studies

Why N-Alkylated RTI Analogs Cannot Replace RTI-110 as a [¹⁸F]FECNT Precursor


The N-methyl phenyltropane RTI-31 shows comparable DAT binding (Ki 1.12 nM) but cannot be radiolabeled via N-fluoroethylation because its bridging nitrogen is already methylated [1]. RTI-110 preserves a reactive secondary amine at the 8-position, which is essential for introducing the 2-[¹⁸F]fluoroethyl group that defines the PET tracer [¹⁸F]FECNT [2]. Procuring a pre-methylated nor-tropane analogue would block the only feasible synthetic route to FECNT, rendering it useless for PET radiochemistry. Beyond radiolabeling, RTI-110 also displays a distinct monoamine transporter selectivity profile compared to RTI-31, with substantially higher absolute affinity at DAT (Ki 0.620 vs 1.12 nM) and markedly higher affinity at NET and SERT [3].

Attribute
RTI-110 (nor)
RTI-31 (N-methyl)
N-substitution
Secondary amine (N–H)
N–CH3 (blocked)
Radiolabeling
Enables one-step [18F]FECNT synthesis
Not possible; N-methyl prevents fluoroethylation
Transporter profile
DAT/NET/SERT binding context
Markedly weaker NET/SERT binding; may shift poly-transporter occupancy

Head-to-Head Binding Selectivity and Precursor Performance of RTI-110 vs. N-Methyl RTI-31 and Other Phenyltropanes


DAT Affinity: RTI-110 (Nor) Binds 1.8-fold Tighter Than N-Methyl RTI-31

In direct comparison at the rat dopamine transporter, RTI-110 (Ki = 0.620 nM) shows a 1.8-fold higher affinity than RTI-31 (Ki = 1.12 nM) [1]. Both values were curated by the PDSP Ki Database under identical assay conditions, supporting a true structure-activity relationship linked to N-methylation.

DAT Affinity
Head-to-head
RTI-110 Ki = 0.620 nM
RTI-31 Ki = 1.12 nM
1.8-fold higher affinity for RTI-110
Reported DAT affinity comparison; supports target engagement study context
PDSP Ki Database, rat dopamine transporter
Dopamine transporter Binding affinity Nortropane SAR

NET and SERT Affinity: RTI-110 Shows 6.8-fold and 10.9-fold Higher Affinity Than RTI-31, Respectively

RTI-110 binds norepinephrine (NET) and serotonin (SERT) transporters with Ki values of 5.45 and 4.10 nM, respectively, whereas RTI-31 shows much weaker interactions at NET (Ki = 37 nM) and SERT (Ki = 44.5 nM) [1]. This 6.8-fold and 10.9-fold difference demonstrates that N-demethylation dramatically increases poly-transporter affinity.

NET & SERT Affinity
Head-to-head
RTI-110 NET Ki = 5.45 nM, SERT Ki = 4.10 nM
RTI-31 NET Ki = 37 nM, SERT Ki = 44.5 nM
6.8-fold (NET) and 10.9-fold (SERT) higher for RTI-110
Poly-transporter binding profile may differ markedly; relevant for multi-transporter study context
PDSP Ki Database, rat NET & SERT
Norepinephrine transporter Serotonin transporter Selectivity profile

Radiolabeling Yield: RTI-110 Enables One-Step [¹⁸F]FECNT Synthesis with 55% Yield

RTI-110 (nor-β-CClT) was reacted with 2-[¹⁸F]fluoroethyl bromide in DMF at 135 °C for 45 minutes to produce [¹⁸F]FECNT in 55% isolated yield (n = 6) [1]. By contrast, N-methyl RTI-31 cannot undergo this reaction because the nitrogen is already substituted, making RTI-110 the only viable precursor for this widely used DAT PET tracer.

Radiolabeling Yield
Method context
55% isolated yield (n=6)
One-step reaction: DMF, 135°C, 45 min
2-[18F]fluoroethyl bromide
N–H reactivity is required for [18F]FECNT synthesis; N-methyl analog cannot be used
Murali et al., J Nucl Med 2008;49(Suppl 1):288P
PET radiochemistry [¹⁸F]FECNT Precursor reactivity

Physical Form: RTI-110 is Supplied as a Brownish Solid, Suitable for Gravimetric Handling in Radiochemistry

Commercial RTI-110 is characterized as a brownish solid with ≥95% purity, as confirmed by ¹H NMR and Certificate of Analysis . This physical form allows precise weighing for microscale radiolabeling reactions, in contrast to oily or hygroscopic analogs that complicate handling.

Physical Form
Data to verify
Brownish solid
Purity ≥95% (1H NMR)
Stable solid-state handling facilitates precise gravimetric measurement for radiochemistry
Supplier specification; verify Certificate of Analysis
Precursor handling Physical characterization Radiochemistry workflow

LogP and PSA: RTI-110 (logP 3.07) Balances Lipophilicity for Blood-Brain Barrier Penetration

RTI-110 has a predicted logP of 3.07 and a polar surface area (PSA) of 38.33 Ų [1]. These values sit within the optimal range for CNS drug-like molecules (logP 2–4; PSA < 90 Ų), suggesting favorable passive blood-brain barrier penetration. In contrast, cocaine, the prototypical phenyltropane, has a lower logP (~2.3) and a shorter half-life, making RTI-110 a potentially longer-acting CNS agent.

Lipophilicity (logP)
Class-level
logP = 3.07, PSA = 38.33 Ų
Cocaine logP ≈ 2.3 for reference
Reported logP within typical CNS range; may support blood-brain barrier penetration research
Predicted values (yybyy.com); not experimental
Physicochemical properties Blood-brain barrier Lipophilicity

Synthetic Accessibility: RTI-110 is Derived Without Cocaine Starting Material, Unlike RTI-31

RTI-31 is semi-synthetically derived from cocaine, which imposes regulatory and supply-chain constraints [1]. RTI-110, as a nor-tropane, can be synthesized via fully synthetic routes that do not require controlled substance precursors, simplifying procurement and reducing legal barriers for research institutions.

Synthetic Origin
Source review
Fully synthetic route; no cocaine starting material required
Synthetic route may reduce regulatory paperwork and supply-chain constraints for research institutions
RTI-31 derived semi-synthetically from cocaine (Wikipedia)
Synthetic route Precursor sourcing Regulatory advantage

Primary Use Cases for RTI-110 Based on Verified Evidence


One-Step Radiosynthesis of [¹⁸F]FECNT for Dopamine Transporter PET Imaging

RTI-110 is the direct precursor for preparing [¹⁸F]FECNT, a fluorinated PET tracer that binds dopamine transporters with high specificity. The reaction proceeds in a single step (135 °C, DMF, 45 min) with a reported yield of 55% [1]. This application is exclusive to RTI-110 because N-alkylated analogs cannot be radiolabeled via N-fluoroethylation [2]. PET centers and radiopharmacies should stock RTI-110 as the standard precursor for FECNT production.

Monoamine Transporter Occupancy Studies Requiring Defined Poly-Transporter Binding

RTI-110‘s Ki values of 0.620 (DAT), 5.45 (NET), and 4.10 nM (SERT) enable researchers to probe concurrent blockade of all three monoamine transporters at low nanomolar concentrations [1]. This contrasts with RTI-31, which is more DAT-selective (NET Ki 37 nM; SERT Ki 44.5 nM) [2]. Investigators studying triple-reuptake inhibition or off-target effects should select RTI-110 to achieve simultaneous transporter engagement.

Chemical Reference Standard for LC-MS/MS Quantitation of FECNT and Metabolites

The structurally defined nor-tropane scaffold of RTI-110, combined with its ≥95% purity verified by ¹H NMR [1], makes it a suitable reference standard for developing and validating LC-MS/MS methods that quantify FECNT in biological matrices. Its distinct mass (279.76 g/mol) and fragment pattern allow robust calibration without interference from N-alkylated impurities.

Structure-Activity Relationship (SAR) Studies of N-Substituted Phenyltropanes

As the nor-parent of a well-characterized phenyltropane series, RTI-110 provides a versatile starting scaffold for synthesizing novel N-alkyl, N-acyl, and N-sulfonyl derivatives. The compound‘s sub-nanomolar DAT affinity (Ki 0.620 nM) [1] establishes a high baseline potency, allowing meaningful comparison of the effects of nitrogen derivatization on transporter selectivity and in vivo activity.

Application
Selection Property
Validation Focus
One-step radiosynthesis of [18F]FECNT for DAT PET imaging research
N–H reactivity for fluoroethylation
Radiochemical yield consistency and precursor purity
Monoamine transporter occupancy studies
Poly-transporter binding profile
NET/SERT engagement alongside DAT
Reference standard for LC-MS/MS quantitation of FECNT
Defined nor-tropane scaffold and purity
Method calibration without N-alkylated interference
Structure-activity relationship (SAR) of N-substituted phenyltropanes
Nor-parent scaffold with reported baseline DAT binding
Transporter selectivity changes upon N-derivatization
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